

Application Notes and Protocols: Fluorescent Brightener 24 Staining of Yeast and Mold

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

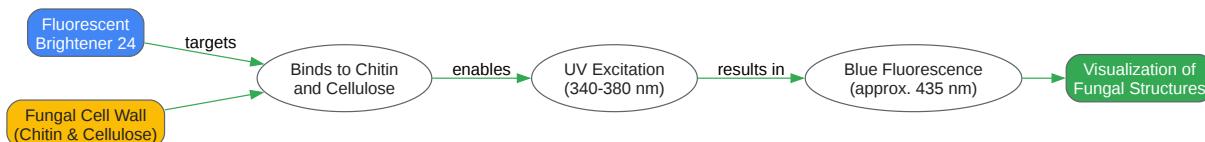
Compound Name: Fluorescent brightener 24

Cat. No.: B1674187

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Fluorescent Brightener 24 (FB24), also known under the trade name Calcofluor White, is a vital fluorescent stain used for the rapid and effective visualization of fungi, including both yeast and mold.^{[1][2]} This non-specific fluorochrome functions by binding to cellulose and chitin, which are integral components of fungal cell walls.^{[1][3][4]} Upon binding, and when excited by ultraviolet (UV) light, FB24 emits a brilliant blue-white or apple-green fluorescence, making fungal elements highly visible against a dark background.^{[1][5]} This characteristic makes it an invaluable tool in various fields, including clinical mycology for the diagnosis of fungal infections, as well as in research and drug development for studying fungal morphology, cell wall integrity, and the efficacy of antifungal agents.^{[4][6][7]}

The staining procedure is rapid and straightforward, often providing results within minutes.^{[1][6]} It can be used on a wide variety of specimens, including fresh or frozen tissue sections, skin scrapings, hair, nails, sputum, and various body fluids.^[5] For dense specimens, **Fluorescent Brightener 24** is often used in conjunction with potassium hydroxide (KOH), which helps to clear cellular debris and enhance the visibility of fungal structures.^{[1][6]} Additionally, a counterstain such as Evans Blue can be employed to quench background fluorescence from host tissues, further improving contrast.^[1]

Mechanism of Action

Fluorescent Brightener 24 is a stilbene derivative that exhibits a high affinity for β -1,4-linked polysaccharides, specifically chitin and cellulose.^{[4][8]} These polymers are abundant in the cell walls of fungi but are absent in mammalian cells, providing a degree of specificity for fungal structures.^[9] The binding of FB24 to these nascent polysaccharide chains is non-covalent and is thought to occur through hydrogen bonding. This interaction disrupts the normal assembly and cross-linking of chitin and cellulose fibrils, which can interfere with cell wall integrity and, at higher concentrations, inhibit fungal growth.^[8]

When exposed to UV radiation (typically in the range of 340-380 nm), the bound FB24 molecules are excited to a higher energy state.^{[4][5]} As they return to their ground state, they emit visible light in the blue spectrum (around 420-440 nm), resulting in the characteristic fluorescence that allows for the visualization of fungal hyphae, yeast cells, and other fungal elements.^[1]

[Click to download full resolution via product page](#)

Mechanism of **Fluorescent Brightener 24** Staining.

Applications in Research and Drug Development

- Fungal Morphology and Ultrastructure:** FB24 is widely used to study the morphology and architecture of fungal cell walls. In budding yeast, for instance, it stains the bud scars more intensely due to a higher concentration of chitin, allowing for the determination of a cell's replicative age.^[3]
- Screening for Antifungal Compounds:** The integrity of the fungal cell wall is a primary target for many antifungal drugs. FB24 staining can be used in high-throughput screening assays to identify compounds that disrupt cell wall synthesis. Disruption of the cell wall often leads to morphological changes that are readily detectable with FB24.

- Assessing Antifungal Susceptibility: Changes in fluorescence intensity or staining patterns after treatment with an antifungal agent can indicate the drug's efficacy in damaging the fungal cell wall.
- Biofilm Analysis: FB24 can be used to visualize the extracellular matrix of fungal biofilms, which is rich in polysaccharides. This allows for the study of biofilm structure and the effects of anti-biofilm agents.
- Flow Cytometry: **Fluorescent Brightener 24** can be used as a stain for the flow cytometric analysis and discrimination of different microorganisms.[\[10\]](#)

Quantitative Data Summary

Parameter	Yeast (e.g., <i>Saccharomyces cerevisiae</i> , <i>Candida albicans</i>)	Mold (e.g., <i>Aspergillus fumigatus</i>)	Reference(s)
FB24 Concentration	5-25 µM	0.1% (w/v)	[3] [11]
Incubation Time	1-20 minutes	1-5 minutes	[3] [6] [12]
Potassium Hydroxide (KOH)	10% (optional, for clinical samples)	10% (recommended for dense specimens)	[1] [12]
Counterstain (Evans Blue)	0.05% (optional)	0.05% (optional)	[1]
Excitation Wavelength	~340-380 nm	~340-380 nm	[4] [5]
Emission Wavelength	~420-440 nm	~420-440 nm	[1]

Experimental Protocols

Protocol 1: Staining of Yeast and Mold in Suspension

This protocol is suitable for cultured yeast and mold, as well as for fungal elements in liquid specimens.

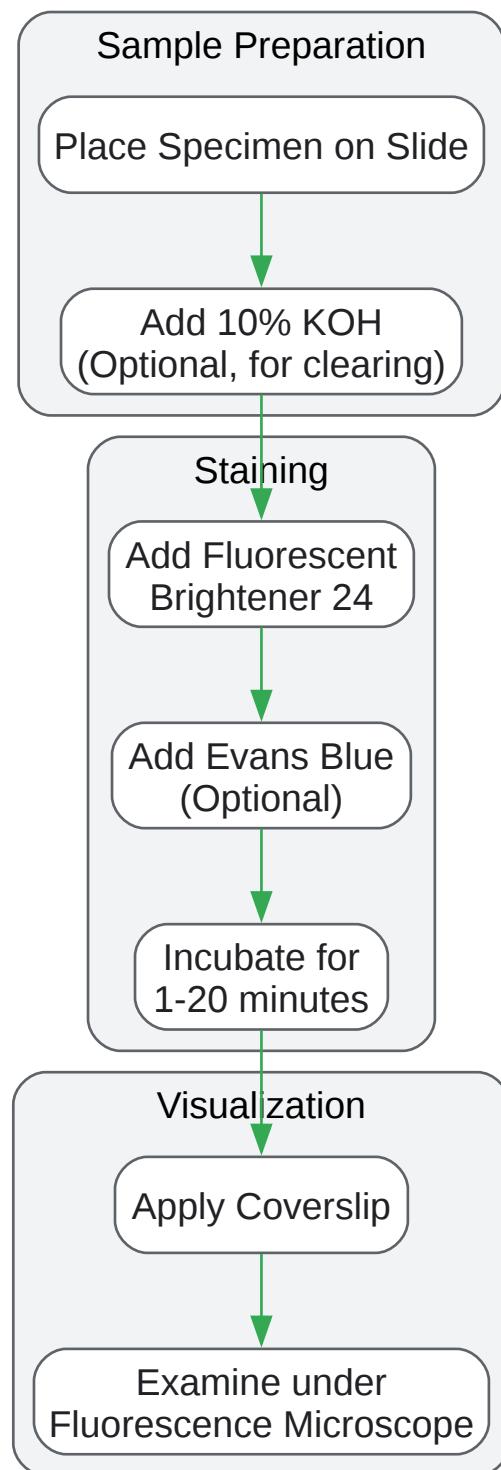
Materials:

- **Fluorescent Brightener 24** staining solution (e.g., 5-25 μ M in water or buffer)
- 10% Potassium Hydroxide (KOH) solution (optional)
- Evans Blue counterstain (optional)
- Microscope slides and coverslips
- Fluorescence microscope with a suitable filter set (e.g., DAPI filter)

Procedure:

- Place one drop of the specimen to be examined onto a clean microscope slide.[12]
- Add one drop of 10% KOH if necessary to clear cellular debris and let it stand for 5-10 minutes.
- Add one drop of the **Fluorescent Brightener 24** staining solution.[12]
- If using a counterstain, add one drop of Evans Blue solution.
- Gently mix the solutions on the slide with a pipette tip.
- Place a coverslip over the specimen and allow it to stand for 1-20 minutes at room temperature, protected from light.[3][12]
- Gently press on the coverslip with a paper towel to remove any excess liquid.[1]
- Examine the slide under a fluorescence microscope using a UV excitation filter. Fungal elements will fluoresce brightly against a dark background.[12]

Protocol 2: Staining of Fungal Elements in Tissue Sections


This protocol is adapted for the staining of fungi in paraffin-embedded tissue sections.

Materials:

- **Fluorescent Brightener 24** staining solution
- Xylene or a xylene substitute
- Ethanol (100% and 95%)
- Deionized water
- 10% Potassium Hydroxide (KOH) solution
- Mounting medium
- Microscope slides and coverslips
- Fluorescence microscope

Procedure:

- Deparaffinize the tissue sections by immersing the slide in a xylene substitute for 1-2 minutes.
- Rehydrate the tissue by dipping the slide in 100% ethanol twelve times, followed by 95% ethanol twelve times.
- Gently rinse the slide with deionized water and drain.
- Add one drop of 10% KOH and gently mix.
- Add one drop of **Fluorescent Brightener 24** solution and mix.
- Allow the stain to incubate for five minutes.
- Remove the excess stain by gently rinsing with deionized water.
- Mount a coverslip using an appropriate mounting medium.
- Examine the slide using a fluorescence microscope.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dalynn.com [dalynn.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Fluorescent toys 'n' tools lighting the way in fungal research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 10. dbkgroup.org [dbkgroup.org]
- 11. Versatile Fluorescent Staining of Fungi in Clinical Specimens by Using the Optical Brightener Blankophor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Fluorescent Brightener 24 Staining of Yeast and Mold]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674187#fluorescent-brightener-24-staining-of-yeast-and-mold>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com